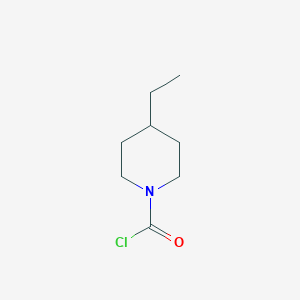

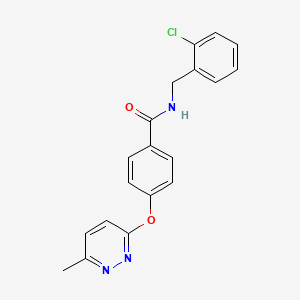

![molecular formula C14H17NO4 B2958411 N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1286704-04-8](/img/structure/B2958411.png)

N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that belongs to the class of benzodioxole derivatives . Benzodioxole derivatives are known to possess a broad spectrum of activities, including potential anti-tumor and antioxidant properties . They have been evaluated for their cytotoxic activity against various cancer cell lines .

Synthesis Analysis

The synthesis of benzodioxole compounds involves various chemical reactions. For instance, the synthesis of similar compounds has been reported using a Pd-catalyzed arylation to set the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution . Another method involves a nucleophilic substitution reaction of the 3,4-dihydroxy-5-carbaldehyde reagent with dibromomethane .Molecular Structure Analysis

The molecular structure of benzodioxole derivatives can be analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results can also provide insights into the molecular geometry of these compounds .Chemical Reactions Analysis

Benzodioxole derivatives undergo various chemical reactions during their synthesis. For example, the synthesis of similar compounds involves Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution . Other reactions include aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Physical and Chemical Properties Analysis

The physical and chemical properties of benzodioxole derivatives can be characterized through their typical transition phases, using programs like TASYS from Shimadzu . Thermal decomposition behavior can be studied by thermogravimetric analysis .科学的研究の応用

Antioxidant and Antimicrobial Activities

Natural carboxylic acids derived from plants, such as benzoic acid and cinnamic acid, possess significant biological activities including antioxidant, antimicrobial, and cytotoxic effects. These effects are influenced by the structural differences among the compounds. For instance, Rosmarinic acid has been identified as having the highest antioxidant activity among studied carboxylic acids. The antimicrobial properties of these compounds vary depending on the microbial strain and experimental conditions, with some showing high antimicrobial activity. The cytotoxic potential of these molecules is influenced by the presence of hydroxyl groups, which affect intermolecular interactions, and the carboxyl group, which participates in the chelation of endogenous transition metal ions (Godlewska-Żyłkiewicz et al., 2020).

Supramolecular Chemistry and Biomedical Applications

Benzene-1,3,5-tricarboxamides (BTAs) are significant in various scientific fields due to their simple structure and the detailed understanding of their supramolecular self-assembly behavior. This knowledge enables the use of BTAs in applications ranging from nanotechnology and polymer processing to biomedical fields. The self-assembly into one-dimensional, nanometer-sized structures stabilized by threefold H-bonding, and their multivalent nature are particularly exploited in biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Anticancer and Therapeutic Roles

The benzopyrones, a group of compounds including coumarins and flavonoids, found in various foods, possess pharmacological and therapeutic properties that have been extensively researched. These compounds, particularly coumarin and its derivatives, have shown anti-tumor activity in vivo. The therapeutic importance of these compounds, including their potential role in cancer therapy through the inhibition of Cyclin D1 release and cell cycle progression arrest, highlights the significant interest in developing new synthetic routes for these molecules (Lacy & O’Kennedy, 2004).

将来の方向性

Benzodioxole derivatives have shown promising potential in various fields, especially as anticancer and antioxidant agents . Future research could focus on further exploring their therapeutic potential, optimizing their synthesis methods, and investigating their mechanisms of action in more detail. The development of novel benzodioxole derivatives could also be an interesting direction for future research .

作用機序

Target of Action

Benzo[d][1,3]dioxole-type compounds are often used in the synthesis of benzylisoquinoline alkaloids . These alkaloids have a wide range of biological activities and can interact with various targets, including enzymes, receptors, and ion channels .

Mode of Action

Benzo[d][1,3]dioxole-type compounds are often involved in pd-catalyzed arylation reactions . These reactions can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

Benzodioxole derivatives have been shown to have antioxidant activities , suggesting that they might affect oxidative stress-related pathways .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

Some benzo[d][1,3]dioxole-type compounds have been shown to have anticancer activity . For example, they can induce apoptosis and cause cell cycle arrest .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . .

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(17,10-3-4-10)7-15-13(16)9-2-5-11-12(6-9)19-8-18-11/h2,5-6,10,17H,3-4,7-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVVBCPMDMLXJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=C(C=C1)OCO2)(C3CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

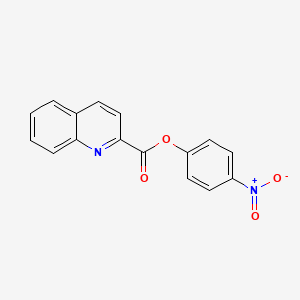

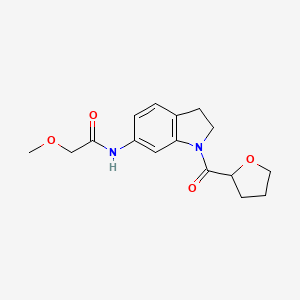

![3-amino-2-[(naphthalen-1-yl)methyl]propanoic acid hydrochloride](/img/structure/B2958329.png)

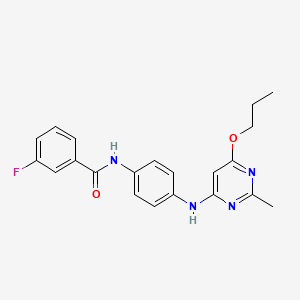

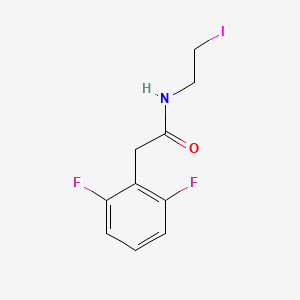

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2958330.png)

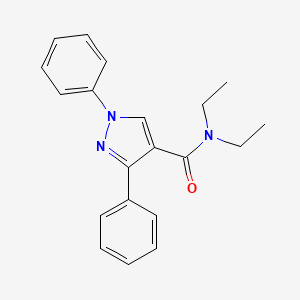

![N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide](/img/structure/B2958348.png)

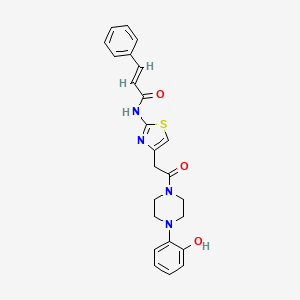

![5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958349.png)

![2-[2-(4-chlorophenoxy)acetamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2958351.png)